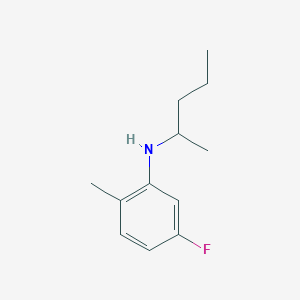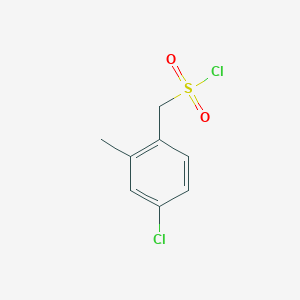
(4-Chloro-2-methylphenyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-methylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H8Cl2O2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 4-chloro-2-methylphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
(4-Chloro-2-methylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 4-chloro-2-methylbenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulfonyl chloride product.
Industrial Production Methods
Industrial production of this compound involves the chlorination of 4-chloro-2-methylbenzyl alcohol followed by sulfonylation using methanesulfonyl chloride. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
(4-Chloro-2-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Catalysts: Palladium catalysts for coupling reactions
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Coupled Products: Formed in Suzuki-Miyaura coupling reactions
科学的研究の応用
(4-Chloro-2-methylphenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chloro-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
- (4-Methylphenyl)methanesulfonyl chloride
- 4-Methylbenzenemethanesulfonyl chloride
- p-Methyl-α-toluenesulfonyl chloride
- p-Tolylmethanesulfonyl chloride
Uniqueness
(4-Chloro-2-methylphenyl)methanesulfonyl chloride is unique due to the presence of the 4-chloro-2-methylphenyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
分子式 |
C8H8Cl2O2S |
|---|---|
分子量 |
239.12 g/mol |
IUPAC名 |
(4-chloro-2-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3 |
InChIキー |
RRDSIAULRCDCSE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


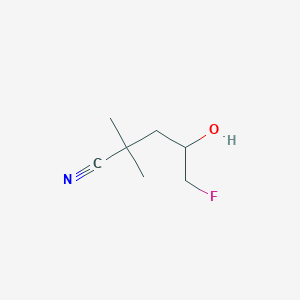


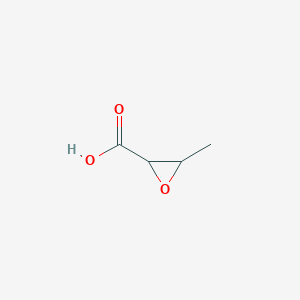

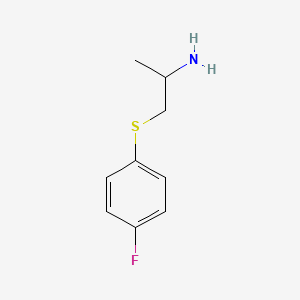
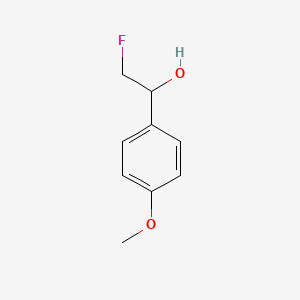
![Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate](/img/structure/B13254107.png)
![2-[(2-Methylpentan-3-yl)amino]propan-1-ol](/img/structure/B13254114.png)


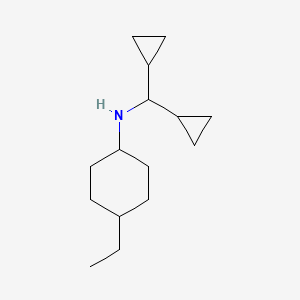
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
